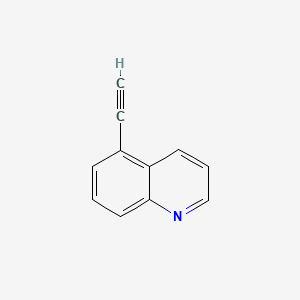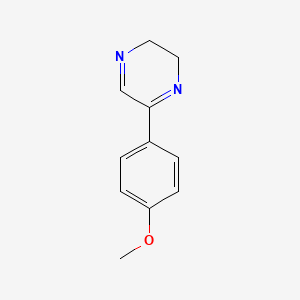
Methoxyapigeninidin chloride, 7-(RG)
Overview
Description
“Methoxyapigeninidin chloride, 7-(RG)” is a chemical compound with the molecular formula C16H13ClO4 . It has a molecular weight of 304.72 g/mol . The IUPAC name for this compound is 2-(4-hydroxyphenyl)-7-methoxychromenylium-5-ol;chloride .
Synthesis Analysis
The synthesis of 7-methoxyapigeninidin has been reported in the literature . The 7-methoxyapigeninidin showed higher activity against sorghum fungi than apigeninidin, suggesting that the methoxy group at C-7 was important for the high fungicidal activity .Molecular Structure Analysis
The molecular structure of “Methoxyapigeninidin chloride, 7-(RG)” can be represented by the canonical SMILES string: COC1=CC(=C2C=CC(=[O+]C2=C1)C3=CC=C(C=C3)O)O.[Cl-] .Physical And Chemical Properties Analysis
“Methoxyapigeninidin chloride, 7-(RG)” has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 2 . The topological polar surface area is 50.7 Ų . The compound has a complexity of 314 .Scientific Research Applications
Fungicidal Activity
“Methoxyapigeninidin chloride, 7-(RG)” has been found to have fungicidal activity. It was synthesized and compared with apigeninidin for its fungicidal activity. The results showed that “Methoxyapigeninidin chloride, 7-(RG)” had higher activity against sorghum fungi than apigeninidin . This suggests that the methoxy group at C-7 is important for high fungicidal activity .
Phytoalexin
“Methoxyapigeninidin chloride, 7-(RG)” is a derivative of apigeninidin, which is a phytoalexin. Phytoalexins are substances produced by plants that serve as a defense mechanism against pathogens. In the structure of sakuranetin, another phytoalexin from the rice plant, the methoxy group at C-7 has been shown to be important for its high activity .
Biochemical Research
“Methoxyapigeninidin chloride, 7-(RG)” is a 3-deoxyanthocyanin . Deoxyanthocyanins are a type of flavonoid, a class of compounds with antioxidant effects. Therefore, “Methoxyapigeninidin chloride, 7-(RG)” could be used in biochemical research to study the properties and effects of deoxyanthocyanins .
Agricultural Applications
Given its fungicidal activity, “Methoxyapigeninidin chloride, 7-(RG)” could potentially be used in agriculture to protect crops from fungal diseases. Its effectiveness against sorghum fungi suggests it could be particularly useful for protecting sorghum crops .
Pharmaceutical Research
The fungicidal properties of “Methoxyapigeninidin chloride, 7-(RG)” could make it a candidate for development into antifungal drugs. Further research would be needed to determine its safety and efficacy in this context .
Food Industry
As a derivative of apigeninidin, which is a natural pigment found in many fruits and vegetables, “Methoxyapigeninidin chloride, 7-(RG)” could potentially be used as a natural food coloring. However, more research would be needed to confirm its safety and stability for this use .
Mechanism of Action
Target of Action
Methoxyapigeninidin chloride, 7-(RG) is a 3-deoxyanthocyanin fungicide . It was originally isolated from Sorghum and is a derivative of apigeninidin . Its primary targets are the radial growth of Gloeocercospora sorghi and spore germination of Pyricularia oryzae .
Mode of Action
It is known to be active against the radial growth ofG. sorghi and spore germination of P. oryzae . This suggests that it interacts with its targets to inhibit their growth and development .
Biochemical Pathways
As a fungicide, it likely disrupts essential biological processes in the fungi, leading to their death .
Pharmacokinetics
It is known to be a crystalline solid with solubility in dmf, dmso, and ethanol . These properties may influence its bioavailability.
Result of Action
The result of Methoxyapigeninidin chloride, 7-(RG)'s action is the inhibition of the radial growth of G. sorghi and the spore germination of P. oryzae . This leads to the death of these fungi, demonstrating its effectiveness as a fungicide .
properties
IUPAC Name |
2-(4-hydroxyphenyl)-7-methoxychromenylium-5-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4.ClH/c1-19-12-8-14(18)13-6-7-15(20-16(13)9-12)10-2-4-11(17)5-3-10;/h2-9H,1H3,(H-,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSWXDUWNOYURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=CC(=[O+]C2=C1)C3=CC=C(C=C3)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxyapigeninidin chloride, 7-(RG) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[P,P-Bis(2-ethylhexyl) diphosphato(2-)-kappaO/'/']bis[P,P-bis(2-ethylhexyl) diphosphato(2-)-kappaO/'](/img/no-structure.png)


![5-hydroxy-1,3-dimethyl-8-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B600005.png)


![2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B600009.png)





